molecular formula C20H25NO4 B1245441 Jamtine

Jamtine

Cat. No. B1245441
M. Wt: 343.4 g/mol
InChI Key: OMJBNEAAPLIXDX-ICSRJNTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jamtine is a natural product found in Cocculus hirsutus with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Total Synthesis of Jamtine : The first total synthesis of jamtine, a tetrahydroisoquinoline alkaloid known for its therapeutic properties, was accomplished. Key to this synthesis was a tandem thionium/N-acyliminium ion cyclization process, which showed high diastereoselectivity and excellent yield (Padwa & Danca, 2002).

  • Asymmetric Total Synthesis : A step-economic asymmetric synthesis of jamtine was developed, using chiral lithium amide base desymmetrization of a ring-fused imide. This approach led to the synthesis of a structure different from the natural product originally reported (Simpkins & Gill, 2003).

  • Expeditious Total Synthesis Method : A novel and concise synthesis method for jamtine was described, involving the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline and tetrahydrophthalic anhydride under microwave activation. This method demonstrated good yield and high diastereomeric selectivity (Pérard-Viret et al., 2010).

  • Chiral Base Desymmetrisation in Synthesis : The synthesis of jamtine was approached using asymmetric desymmetrisation of prochiral imides by a chiral lithium amide base. This method led to the synthesis of structures that differ from those originally reported for jamtine (Gill, Greenhalgh & Simpkins, 2003).

  • Syntheses of Jamtine and Its N-Oxides : A synthesis strategy for jamtine and its epimer, focusing on a conjugate reduction/Robinson cyclization sequence and a benzyl configuration inversion approach, was developed. This study also synthesized and identified N-oxide derivatives of jamtine isomers (Zheng et al., 2020).

  • Tandem Pummerer/Mannich Cyclization in Synthesis : The tandem Pummerer/Mannich cyclization method was employed for the diastereoselective synthesis of jamtine. This method facilitated the assembly of jamtine's tetrahydroisoquinoline alkaloid structure with high stereochemical control (Padwa, Danca, Hardcastle & McClure, 2003).

properties

Product Name

Jamtine

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

methyl (12aS,12bS)-2,3-dimethoxy-6,8,10,11,12,12b-hexahydro-5H-isoindolo[1,2-a]isoquinoline-12a-carboxylate

InChI

InChI=1S/C20H25NO4/c1-23-16-10-13-7-9-21-12-14-6-4-5-8-20(14,19(22)25-3)18(21)15(13)11-17(16)24-2/h6,10-11,18H,4-5,7-9,12H2,1-3H3/t18-,20-/m0/s1

InChI Key

OMJBNEAAPLIXDX-ICSRJNTNSA-N

Isomeric SMILES

COC1=C(C=C2[C@H]3[C@@]4(CCCC=C4CN3CCC2=C1)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C2C3C4(CCCC=C4CN3CCC2=C1)C(=O)OC)OC

synonyms

jamtine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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